molecular formula C16H11Cl2N3O B13746489 Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- CAS No. 33167-83-8

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl-

Cat. No.: B13746489
CAS No.: 33167-83-8
M. Wt: 332.2 g/mol
InChI Key: PMKZHZKBICAWCF-UHFFFAOYSA-N
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Description

This compound (CAS: 33167-83-8) belongs to the benzimidazoquinazolinone class, characterized by a fused tricyclic core with a quinazolinone backbone and a benzimidazole moiety. Key structural features include:

  • Substituents: Chlorine atoms at positions 7 and 10, methyl groups at positions 8 and 7.
  • Molecular Formula: Likely C₁₆H₁₁Cl₂N₃O (inferred from analogs in and ).
  • Late-stage modifications, such as alkylation or halogenation, are feasible based on methods described for antitumor analogs .

Properties

CAS No.

33167-83-8

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

7,10-dichloro-8,9-dimethyl-5H-benzimidazolo[2,1-b]quinazolin-12-one

InChI

InChI=1S/C16H11Cl2N3O/c1-7-8(2)12(18)14-13(11(7)17)20-16-19-10-6-4-3-5-9(10)15(22)21(14)16/h3-6H,1-2H3,(H,19,20)

InChI Key

PMKZHZKBICAWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1Cl)N=C3N2C(=O)C4=CC=CC=C4N3)Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives generally involves cyclization reactions between benzimidazole derivatives and anthranilic acid or its esters. Key methods include:

Multi-Component Reactions Using Deep Eutectic Solvents (DES)

Recent advances include the use of natural deep eutectic solvents (DES) as green catalysts and reaction media for the synthesis of benzimidazoquinazolinone derivatives. A notable example is the preparation of a DES composed of glucose, urea, and pregabalin in a 2:1:5 molar ratio (NGPU), which acts as a biodegradable, reusable catalyst.

  • One-pot three-component reaction: This involves the condensation of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde), dimedone (a cyclic diketone), and 2-aminobenzimidazole under NGPU catalysis to yield benzazolo[2,1-b]quinazolinone derivatives efficiently.

  • Advantages of DES catalysis: The method offers mild reaction conditions, short reaction times (as low as 22 minutes), high yields (up to 100%), and catalyst recyclability without significant loss of activity. This approach avoids harsh reagents and volatile organic solvents, aligning with green chemistry principles.

Reaction Conditions and Optimization

A detailed optimization study using NGPU catalyst showed:

Entry Catalyst (mol%) Solvent Temperature (°C) Time (min) Conversion (%)
1 2 None 120 90 100
2 4 None 120 40 100
3 8 None 120 25 100
4 12 None 120 22 100

This table illustrates that increasing catalyst loading reduces reaction time while maintaining full conversion.

By-Products and Side Reactions

During synthesis, side products such as benzimidazo(2,1-b)quinazolin-12-one derivatives can form from reactions involving 2-chlorobenzimidazole and esters of anthranilic acid or N-methyl-anthranilic acid. Temperature control is critical, as higher temperatures may favor cyclization over substitution, influencing product distribution.

Mechanistic Insights

The probable mechanism for the formation of benzimidazoquinazolinone derivatives involves:

In the presence of DES catalysts, hydrogen bonding and polarity effects facilitate the activation of reactants and stabilize transition states, enhancing reaction rates and selectivity.

Comparative Analysis of Catalytic Systems

Catalyst/System Reaction Time (min) Yield (%) Conditions Reusability Environmental Impact
NGPU (DES: glucose, urea, pregabalin) 22–90 100 Solvent-free, 120 °C Yes Biodegradable, green
DABCO(SO3H)2(HSO4)2 ~30 85–95 Organic solvents, higher temp Limited Moderate
Traditional acid catalysts Hours 70–85 Harsh conditions, volatile solvents No Less environmentally friendly

The NGPU system outperforms traditional catalysts in terms of efficiency, yield, and sustainability.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Key Notes
2-Chlorobenzimidazole + Anthranilic acid/ester 2-chlorobenzimidazole, anthranilic acid or ester Heating, sometimes acidic catalyst Moderate to High Classical method, requires chlorinated intermediate
2-Aminobenzimidazole + Anthranilic acid/ester + Acid catalyst 2-aminobenzimidazole, anthranilic acid/ester, trifluoroacetic acid Acidic catalysis, heating High Alternative when chlorinated precursors unavailable
2-Methylmercaptobenzimidazole + Anthraniloyl halide hydrohalide 2-methylmercaptobenzimidazole, anthraniloyl halide Mild conditions High Suitable for polyalkylated derivatives
Multi-component reaction in NGPU DES Aromatic aldehyde, dimedone, 2-aminobenzimidazole NGPU catalyst, 120 °C, solvent-free Up to 100 Green chemistry approach, recyclable catalyst

Chemical Reactions Analysis

Types of Reactions

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- involves its interaction with molecular targets within biological systems. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating genetic expression or replication processes.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent pattern significantly influences physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name (Core Structure) Substituents Key Properties Biological Activity Reference
Target Compound 7,10-Cl; 8,9-CH₃ Enhanced lipophilicity due to methyl groups; electron-withdrawing Cl may stabilize π-stacking interactions. Unknown (speculated antitumor)
6-(2-(Dimethylamino)ethyl)-analog 6-(CH₂)₂N(CH₃)₂ Improved water solubility from the tertiary amine; demonstrated antitumor activity in vitro. Antitumor (confirmed)
Benzoquinazolinone 12 3-((1S,2S)-2-hydroxycyclohexyl); 6-substituted pyridinylmethyl High functional potency as a positive allosteric modulator (PAM) of muscarinic receptors; structural similarity to BQCA but with enhanced efficacy. Neuromodulation
8,9-Dinitro-benzimidazo[2,1-b][1,3]benzoxazine 8,9-NO₂ Strong electron-withdrawing nitro groups reduce solubility; moderate yields in cascade heterocyclizations. Not reported
6,7-Dichloropyrido[1,2-a]benzimidazole-8,9-dione 6,7-Cl; pyrido-fused dione Low solubility (qualitative ¹³C NMR data unavailable); used as a precursor for adamantanamine derivatives. Not reported

Q & A

Q. What are the standard synthetic routes for Benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of benzimidazole precursors followed by cyclization with quinazoline-forming reagents. Key steps include:

  • Cyclization : Reaction of 2-chlorobenzimidazole derivatives with esters of anthranilic acid to form the quinazolinone core .
  • Catalyst optimization : Using deep eutectic solvents or NGPU catalysts improves reaction efficiency (e.g., 90% yield in 2 hours vs. traditional 12-hour methods) .
  • Scalability : Adjusting temperature and solvent polarity minimizes side reactions like imidazo[1,2-a]benzimidazole formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H-NMR (DMSO-d6) identifies substituents (e.g., δ 10.79 ppm for -NH in indole derivatives) .
  • IR spectroscopy : Peaks at 1624 cm1^{-1} (C=O) and 1591 cm1^{-1} (C=N) confirm the quinazolinone scaffold .
  • Elemental analysis : Validates purity (e.g., C 66.26%, H 4.11% for chlorinated derivatives) .

Q. How can researchers quantify this compound in complex matrices?

  • HPLC-FLD : Derivatization with imidazole esters (e.g., BQEIC) enables detection at sub-ppm levels in environmental or biological samples .
  • Sample preparation : Liquid-liquid extraction (LLE) or supercritical CO2_2 extraction minimizes matrix interference .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Combine DPPH radical scavenging (IC50_{50} = 1.669 mM) with cell-based assays to confirm antioxidant activity .
  • Structural validation : Re-synthesize disputed compounds using standardized protocols (e.g., Cs2_2CO3_3-mediated cyclization) to rule out impurities .

Q. How does structural modification influence biological activity?

  • Chlorine vs. methyl groups : Chlorination at C7/C10 enhances electrophilicity, improving binding to cellular targets (e.g., kinases), while dimethyl groups at C8/C9 increase lipophilicity, enhancing membrane permeability .
  • Indole fusion : Adding indole at C12 (e.g., 12-(1H-indol-3-yl) derivatives) confers antitumor activity via topoisomerase inhibition .

Q. What mechanistic insights explain by-product formation during synthesis?

  • Temperature-dependent pathways : At >120°C, 2-chlorobenzimidazole derivatives undergo unintended cyclization to imidazo[1,2-a]benzimidazoles .
  • Solvent effects : Polar aprotic solvents (DMF) favor quinazolinone formation, while non-polar solvents promote dimerization .

Q. How can computational methods guide the design of novel derivatives?

  • DFT calculations : Predict regioselectivity in cyclization steps (e.g., activation energy for Cs2_2CO3_3-mediated ring closure) .
  • Molecular docking : Screen virtual libraries against targets like vitamin D receptors to prioritize immunosuppressive analogs .

Q. What catalytic systems improve reaction efficiency for large-scale synthesis?

  • NGPU catalyst : Achieves 95% yield in 2 hours for triazolo-quinazolinone derivatives, reducing catalyst loading to 0.5 mol% .
  • Microwave-assisted synthesis : Cuts reaction time by 70% for indolo-quinazolinones compared to conventional heating .

Methodological Considerations

Q. How to assess the compound's stability under physiological conditions?

  • pH-dependent degradation studies : Monitor hydrolysis via LC-MS in buffers (pH 2–9) to identify labile bonds (e.g., lactam ring opening at pH >8) .
  • Forced degradation : Expose to UV light or H2_2O2_2 to simulate oxidative stress and identify degradation products .

Q. What in vitro models are suitable for evaluating immunomodulatory effects?

  • Lymphocyte proliferation assays : Use concanavalin A-stimulated T-cells to test immunosuppressive activity (IC50_{50} <1 µM for select derivatives) .
  • Cytokine profiling : Quantify IL-2/IFN-γ suppression via ELISA to confirm mechanism of action .

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